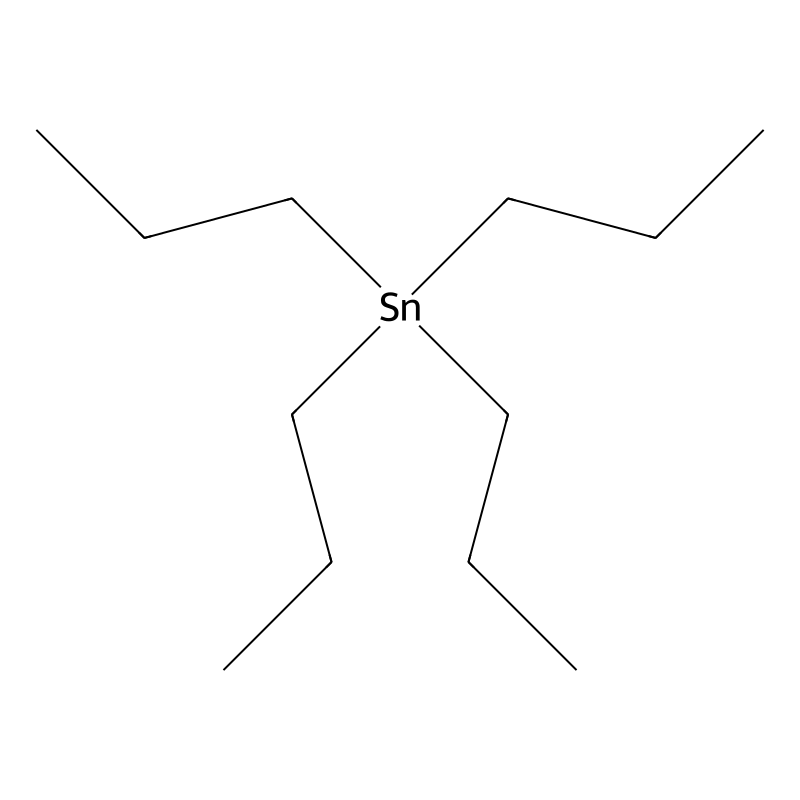

Tetrapropylstannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrapropylstannane, also known as tetra-n-propyltin, is an organotin compound with the molecular formula . It appears as a colorless, oily liquid and is characterized by its toxicity and reactivity. The compound has a molar mass of 291.06 g/mol and a density of approximately 1.107 g/cm³ at 20°C. Its melting point is around -109°C, while its boiling point is reported to be 222°C . Tetrapropylstannane is insoluble in water and exhibits significant toxicity, particularly to aquatic life, where it poses long-lasting effects .

Precursor for Organotin Halides:

Tetrapropylstannane serves as a vital precursor for various organotin halides, which are organotin compounds containing one or more halogen atoms. These halides find diverse applications in scientific research, including:

- Organic synthesis: Organotin halides, particularly triorganotin halides, act as Lewis acids and catalysts in various organic reactions, such as Friedel-Crafts acylation and alkylation.

- Polymerization catalysts: Specific organotin halides, like stannous chloride (SnCl₂), function as catalysts in the polymerization of various monomers, including vinyl chloride and isocyanates.

- Biocides and antifungals: Certain organotin halides exhibit biocidal and antifungal properties, making them potentially useful in agricultural research for controlling pests and fungal diseases. However, due to environmental concerns, their use in this context is generally discouraged.

Source of Tin for Material Science Research:

Tetrapropylstannane can be employed as a convenient source of tin for material science research. Through various techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD), it can be decomposed to deposit thin films of tin or tin-containing compounds. These films possess unique properties and find applications in:

- Electronic devices: Tin films can be used as transparent conductive electrodes in solar cells and other optoelectronic devices due to their high electrical conductivity and optical transparency.

- Sensors: Tin-based materials can be utilized in the development of gas sensors due to their ability to interact with specific gas molecules, leading to changes in their electrical properties.

- Biocompatible coatings: Tin films can be used to create biocompatible coatings for medical implants due to their good biocompatibility and corrosion resistance.

Research on Organotin Chemistry:

Tetrapropylstannane itself serves as a valuable research tool for studying the fundamental properties and reactivity of organotin compounds. By investigating its reactions with various reagents and under different conditions, researchers can gain insights into:

- Bonding characteristics: Studying the interactions between the tin atom and the propyl groups in tetrapropylstannane can provide valuable information about the nature of the Sn-C bond in organotin compounds.

- Reactivity patterns: Investigating the reactions of tetrapropylstannane with different functional groups can shed light on the general reactivity patterns of organotin compounds and their potential applications in organic synthesis.

- Degradation pathways: Studying the degradation mechanisms of tetrapropylstannane in the environment can be crucial for understanding the environmental fate of organotin compounds and their potential impact on ecosystems.

Tetrapropylstannane is known to react readily with strong oxidizing agents, leading to the formation of various organotin derivatives. It can undergo hydrolysis under certain conditions, although it does not react with water under neutral conditions . The compound serves as an intermediate in the synthesis of dipropyltin dichloride, which is another organotin compound .

The biological activity of tetrapropylstannane is primarily associated with its toxicity. It has been classified as toxic by inhalation and skin contact, with potential harmful effects if ingested . The compound can cause irritation to the skin, eyes, and respiratory system. Due to its high toxicity levels, particularly in aquatic environments, it poses significant ecological risks .

Tetrapropylstannane can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of tin(IV) chloride with excess propylmagnesium bromide in a solvent like diethyl ether. This method yields tetrapropylstannane along with magnesium bromide as a byproduct.

- Alkylation of Tin Compounds: Another method involves the alkylation of tin hydrides or tin halides using propyl halides under suitable conditions.

- Organometallic Reactions: Tetrapropylstannane can also be synthesized via reactions involving organometallic reagents like organolithium compounds and tin halides .

Tetrapropylstannane finds applications primarily in the field of catalysis and organic synthesis. Its uses include:

- Catalyst: It is employed as a catalyst in various organic reactions due to its ability to activate substrates for further chemical transformations.

- Synthesis of Organotin Compounds: It serves as a precursor for the synthesis of other organotin compounds that are used in industrial applications.

- Research: Tetrapropylstannane is used in research settings to study the properties and reactions of organotin compounds .

Interaction studies involving tetrapropylstannane focus on its reactivity with various chemical agents, particularly oxidizing agents. It has been noted for its interactions that lead to the formation of more complex organotin species or degradation products when exposed to air or moisture over time. Additionally, research has highlighted its potential role in metathesis reactions when used alongside other metal complexes .

Tetrapropylstannane belongs to a broader class of organotin compounds characterized by their tin-carbon bonds. Here are some similar compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Dipropyltin Dichloride | Used in PVC stabilization; less toxic than tetrapropylstannane | |

| Trimethyltin Chloride | Highly toxic; used as a biocide and antifungal agent | |

| Tributyltin Oxide | Known for its antifouling properties; highly regulated due to toxicity |

Uniqueness of Tetrapropylstannane

Tetrapropylstannane is unique among these compounds due to its specific chain length and structure that influence its physical properties and reactivity patterns. Its higher toxicity compared to some similar compounds makes it particularly significant in environmental studies regarding organotin pollution and regulation.

GHS Hazard Statements

H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard